

A Comparative Spectroscopic Analysis of Substituted Cyclobutanecarboxylic Acids

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Compound of Interest

Compound Name: *3-Methylcyclobutanecarboxylic acid*

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This guide provides an objective comparison of the spectroscopic properties of cyclobutanecarboxylic acid and its derivatives. By presenting key experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the structural elucidation and characterization of this important class of molecules.

Introduction

Cyclobutane derivatives are integral structural motifs in a variety of biologically active compounds and approved pharmaceuticals.^[1] A thorough understanding of their spectroscopic characteristics is crucial for synthesis, quality control, and mechanism-of-action studies. This guide focuses on a comparative analysis of cyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid, highlighting the influence of substitution on their spectral features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for cyclobutanecarboxylic acid and 1,1-cyclobutanedicarboxylic acid.

Infrared (IR) Spectroscopy Data

The IR spectrum is particularly useful for identifying the carboxylic acid functional group. The characteristic absorptions are the broad O-H stretch and the sharp C=O (carbonyl) stretch.

Compound	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)
Cyclobutanecarboxylic Acid	3300 - 2500 (very broad)[2]	~1710 (strong)[2]	2990 - 2870[2]
1,1-Cyclobutanedicarboxylic Acid	3300 - 2500 (very broad)	~1700 (strong, broad)	Not specified

Note: The carbonyl stretching frequency in carboxylic acids is influenced by hydrogen bonding, which is extensive in condensed phases, leading to the broad O-H absorption.[2]

¹H NMR Spectroscopy Data

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Compound	COOH Proton (δ, ppm)	α-Proton (δ, ppm)	Ring Protons (δ, ppm)	Solvent
Cyclobutanecarboxylic Acid	~11.6[3]	~3.18[3]	1.7 - 2.6[3]	CDCl ₃
1,1-Cyclobutanedicarboxylic Acid	~12.5	N/A	~2.6 (α-CH ₂) & ~2.2 (β-CH ₂)	DMSO-d ₆

Note: The acidic proton of the carboxyl group is highly deshielded and appears far downfield (10-12 ppm), a distinctive feature for carboxylic acids.[2]

¹³C NMR Spectroscopy Data

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule.

Compound	C=O Carbon (δ , ppm)	α -Carbon (δ , ppm)	Ring Carbons (δ , ppm)	Solvent
Cyclobutanecarboxylic Acid	~182	~40[4]	~25 (β -CH ₂), ~18 (γ -CH ₂)[4]	CDCl ₃
1,1-Cyclobutanedicarboxylic Acid	~174	~52 (quaternary)	~30 (α -CH ₂), ~17 (β -CH ₂)	DMSO-d ₆

Note: The carbonyl carbon of a carboxylic acid is significantly deshielded and typically resonates in the 160-180 ppm range.[2]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Compound	Molecular Ion (M^+) (m/z)	Key Fragment Ions (m/z)	Fragmentation Pattern
Cyclobutanecarboxylic Acid	100[3]	82, 73, 55 (Base Peak)[3]	Characterized by ring cleavage. The base peak at m/z 55 corresponds to the loss of a carboxyl group and subsequent rearrangement.[3][5]
1,1-Cyclobutanedicarboxylic Acid	144	126, 100, 82, 55	Initial loss of H ₂ O (m/z 126), followed by loss of CO ₂ to yield fragments similar to cyclobutanecarboxylic acid.

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized protocols for each method.

Infrared (IR) Spectroscopy

- Objective: To identify functional groups, particularly the carboxyl O-H and C=O stretches.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Neat (for liquids): A single drop of the liquid sample (e.g., Cyclobutanecarboxylic acid) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.^[6]
 - ATR (Attenuated Total Reflectance): A small amount of the liquid or solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.^[7]
 - KBr Pellet (for solids): A few milligrams of the solid sample (e.g., 1,1-Cyclobutanedicarboxylic acid) are ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of the molecule.
- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz).
- Sample Preparation: Approximately 5-25 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.^[8] A small amount of a reference standard, typically tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm.

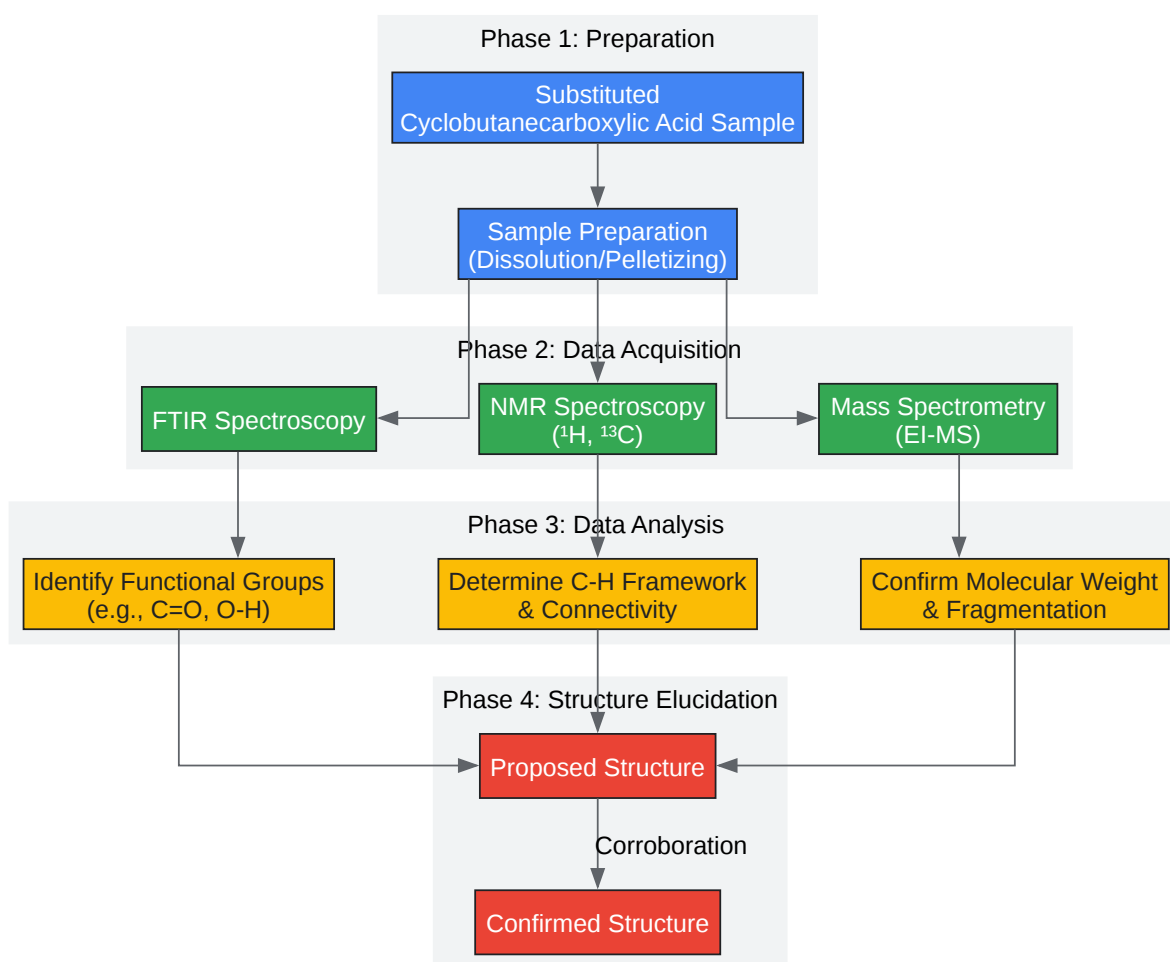
- Data Acquisition:
 - ^1H NMR: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. Standard parameters are used to acquire a one-dimensional proton spectrum.
 - ^{13}C NMR: Due to the low natural abundance of ^{13}C , more scans are required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
- Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization Method: Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam (typically 70 eV).^[5]
- Sample Introduction: The sample is injected into the instrument, where it is vaporized and then enters the ionization source.
- Data Acquisition: The ionized molecules and their fragments are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, producing a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural confirmation of a substituted cyclobutanecarboxylic acid.



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Caption: Workflow for Spectroscopic Structure Elucidation.

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